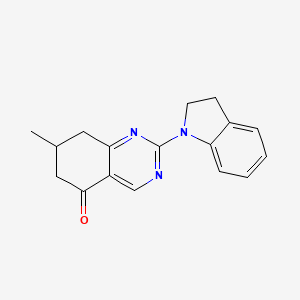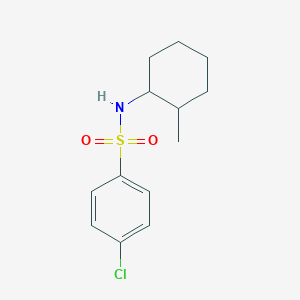
2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone, also known as DMQX, is a compound that belongs to the quinazolinone family. It has been extensively studied for its effects on the central nervous system and has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone acts as a competitive antagonist of the AMPA receptor, which is a subtype of the glutamate receptor. It binds to the receptor and prevents the activation of the receptor by glutamate. This results in a decrease in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been found to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and duration of epileptic seizures in animal models of epilepsy. It has also been found to have neuroprotective effects in models of stroke and neurodegenerative diseases. Additionally, 2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its potency and selectivity as an AMPA receptor antagonist. This makes it a valuable tool for studying the role of glutamate receptors in various neurological disorders. However, one of the limitations of using 2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone is its solubility, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are a number of future directions for research on 2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone. One area of interest is the development of more potent and selective AMPA receptor antagonists based on the structure of 2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone. Another area of interest is the use of 2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone in combination with other drugs to treat neurological disorders. Additionally, there is potential for the development of novel therapeutic applications for 2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone in the treatment of pain and other neurological disorders.
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its effects on the central nervous system. It has been found to be a potent antagonist of the glutamate receptor, specifically the AMPA subtype. This makes it a valuable tool for studying the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-7-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-8-14-13(16(21)9-11)10-18-17(19-14)20-7-6-12-4-2-3-5-15(12)20/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINFWUSRAJSJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-acetylphenyl)-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4230663.png)
![3-[4-(4-isonicotinoylphenyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione](/img/structure/B4230668.png)
![(3-ethoxypropyl){3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B4230672.png)

![(2-{3-[2-(2,4-dichlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethyl)diethylamine hydrobromide](/img/structure/B4230709.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4230716.png)
![4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)thiomorpholine](/img/structure/B4230717.png)
![2-[({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4230720.png)
![N-(2-{4-allyl-5-[(2-anilino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-fluorobenzamide](/img/structure/B4230724.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B4230731.png)
![N-{1-[4-allyl-5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4230738.png)
![1-(4-ethoxyphenyl)-3-[(2-{[4-(2-thienylcarbonyl)phenyl]amino}ethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4230743.png)

![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-(2-ethoxyethoxy)benzamide](/img/structure/B4230762.png)